Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(4-nitrobenzyl)-, hydrochloride

Description

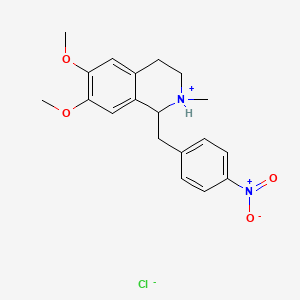

The compound Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(4-nitrobenzyl)-, hydrochloride is a tetrahydroisoquinoline derivative with a partially saturated bicyclic core. Key structural features include:

- 6,7-Dimethoxy groups: Electron-donating substituents on the aromatic ring.

- 2-Methyl group: A steric and electronic modifier at position 2.

- 1-(4-Nitrobenzyl) group: A para-nitro-substituted benzyl group attached to the nitrogen at position 1, introducing strong electron-withdrawing effects.

- Hydrochloride salt: Enhances solubility and crystallinity.

Properties

CAS No. |

63937-55-3 |

|---|---|

Molecular Formula |

C19H23ClN2O4 |

Molecular Weight |

378.8 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C19H22N2O4.ClH/c1-20-9-8-14-11-18(24-2)19(25-3)12-16(14)17(20)10-13-4-6-15(7-5-13)21(22)23;/h4-7,11-12,17H,8-10H2,1-3H3;1H |

InChI Key |

XCNYTGVCVIZWBO-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)[N+](=O)[O-])OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Core Construction: Tetrahydroisoquinoline Synthesis

The tetrahydroisoquinoline skeleton is commonly synthesized via variations of the Bischler–Napieralski reaction and Pictet–Spengler cyclization , which are classical routes for assembling the isoquinoline framework.

- Bischler–Napieralski Reaction : This involves cyclodehydration of β-phenylethylamine derivatives with acid chlorides or anhydrides under Lewis acid catalysis (e.g., phosphorus oxychloride or boron trifluoride etherate), generating dihydroisoquinolines that can be subsequently reduced to tetrahydroisoquinolines.

- Pictet–Spengler Reaction : This acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones forms tetrahydroisoquinolines directly via cyclization.

For the target compound, the starting amine is typically a 2-(3,4-dimethoxyphenyl)ethylamine derivative to incorporate the 6,7-dimethoxy substitution pattern on the isoquinoline ring.

Methylation at C-2 Position

The methyl group at position 2 of the tetrahydroisoquinoline ring can be introduced via:

- Starting from a methyl-substituted β-phenylethylamine precursor.

- Alternatively, selective alkylation or methylation at the C-2 position after ring construction using methylating agents under controlled conditions.

Representative Synthetic Route and Reaction Conditions

A representative synthetic sequence for the compound is summarized below:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine | Commercially available or synthesized via reduction of 3,4-dimethoxyphenylacetonitrile | Provides key amine precursor with methoxy groups |

| 2 | Bischler–Napieralski cyclization | Use of POCl3 or BF3·OEt2 in dichloromethane, reflux or room temperature | Formation of dihydroisoquinoline intermediate |

| 3 | Reduction to tetrahydroisoquinoline | Catalytic hydrogenation (e.g., Pd/C, H2) or DIBAL-H reduction | Saturation of dihydroisoquinoline to tetrahydroisoquinoline |

| 4 | N-Substitution via reductive amination | 4-nitrobenzaldehyde, NaBH(OAc)3 in acetic acid or dichloroethane | Selective introduction of 4-nitrobenzyl group on nitrogen |

| 5 | Methylation at C-2 (if not pre-installed) | Methyl iodide or other methylating agents under basic conditions | Installation of methyl group at C-2 position |

| 6 | Formation of hydrochloride salt | Treatment with HCl in ethanol or ether | Isolation of stable hydrochloride salt form |

This route is supported by literature precedents for similar tetrahydroisoquinoline derivatives and is adaptable for the specific substituents of the target compound.

Mechanistic and Research Insights

Cyclization Efficiency and Substituent Effects

- Electron-donating methoxy groups at 6,7-positions facilitate electrophilic cyclization by stabilizing intermediates.

- Electron-withdrawing nitro substituent on the benzyl group can influence the reactivity during N-alkylation or reductive amination, requiring optimization of reaction conditions to avoid side reactions or decomposition.

Catalytic Hydrogenation and Reduction

Novel Synthetic Approaches

- Recent advances include multi-component reactions (MCRs) and asymmetric catalytic hydrogenations for enantioselective synthesis of tetrahydroisoquinoline derivatives, which could be adapted for this compound to improve stereochemical control.

- Suzuki coupling and other palladium-catalyzed cross-coupling reactions have been used to introduce aromatic substituents prior to cyclization, offering modular synthetic flexibility.

Data Table: Summary of Key Preparation Methods and Conditions

Chemical Reactions Analysis

Core Synthetic Routes

The compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, with modifications at the 1-, 2-, 6-, and 7-positions. Key synthetic strategies include:

Alkylation at the 1-Position

-

Method : Reaction of THIQ intermediates with 4-nitrobenzyl halides (e.g., 4-nitrobenzyl chloride) in polar aprotic solvents (e.g., DMF, acetonitrile) using a base like K₂CO₃ .

-

Example :

-

Outcome : Introduces the 4-nitrobenzyl group at the 1-position, critical for biological activity modulation .

Pomeranz-Fritsch-Bobbitt Cyclization

-

Application : Forms the THIQ core from benzaldehyde derivatives and β-amino alcohols .

-

Conditions :

-

Acidic media (e.g., H₂SO₄, polyphosphoric acid)

-

High temperatures (80–120°C)

-

-

Key Intermediate :

Methylation at the 2-Position

-

Procedure : Treatment with formaldehyde under Eschweiler-Clarke conditions (HCOH/HCOOH) introduces the methyl group at the 2-position .

-

Reaction Scheme :

Functional Group Modifications

Stability and Degradation

-

Hydrolytic Stability :

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Biological and Pharmacological Applications

-

Antitumor Activity

- Isoquinoline derivatives have shown promising antitumor properties. Research indicates that certain isoquinoline compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been studied for its ability to target specific pathways involved in tumor growth and metastasis.

-

Neuromuscular Blocking Agents

- The compound has been explored as a potential neuromuscular blocking agent. Its structural characteristics allow it to interact with nicotinic acetylcholine receptors, which are crucial in muscle contraction processes. This application is particularly relevant in surgical settings where muscle relaxation is required.

-

Antimicrobial Properties

- Isoquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit bacterial growth has been noted in various studies, making it a candidate for developing new antibiotics.

-

CNS Activity

- The central nervous system (CNS) effects of isoquinoline derivatives are significant. Studies suggest that they may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study published in a peer-reviewed journal examined the antitumor efficacy of isoquinoline derivatives, including the hydrochloride variant discussed here. The results indicated that the compound significantly reduced tumor size in animal models by inducing apoptosis in cancer cells through the activation of caspase pathways. This finding highlights the potential for further development into a therapeutic agent for cancer treatment.

Case Study: Neuromuscular Blocking Properties

In another investigation focused on neuromuscular blocking agents, the compound was tested for its efficacy in inducing muscle relaxation during surgical procedures. Results showed that it effectively inhibited neuromuscular transmission at clinically relevant doses, suggesting its utility in anesthetic protocols.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(4-nitrobenzyl)-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.

Interact with DNA: Intercalate into DNA, potentially disrupting replication and transcription processes.

Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with structurally related tetrahydroisoquinolines:

Key Observations :

Physicochemical Properties

Limited data exist for the target compound, but inferences can be made from analogs:

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility vs. free bases .

- NMR Shifts : The 4-nitrobenzyl group would deshield nearby protons (e.g., N-CH₂-Ar protons at δ ~4.5–5.5 ppm), differing from phenyl or methoxy-substituted analogs .

- Mass Spectrometry : Expected molecular ion peaks for the free base (C₁₉H₂₁N₂O₄⁺: m/z 353.15) and HCl salt (with Cl isotope pattern) .

Pharmacological Considerations (Inferred)

While direct data are unavailable, related compounds exhibit diverse activities:

Biological Activity

Isoquinoline derivatives, particularly the compound Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(4-nitrobenzyl)-, hydrochloride , have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological properties associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H29N2O5Cl

- Molecular Weight : 387.48 g/mol

- CAS Registry Number : 111619-16-0

1. Anticancer Properties

Isoquinoline derivatives have been reported to exhibit anticancer activities. For instance, studies indicate that certain isoquinoline compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

2. Antimicrobial Activity

Research has shown that isoquinoline-based compounds possess antimicrobial properties against a range of pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

3. Anti-inflammatory Effects

Isoquinoline derivatives are noted for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This activity suggests potential therapeutic applications in treating inflammatory diseases.

4. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of isoquinoline derivatives against neurodegenerative diseases like Parkinson's disease. They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The biological activity of isoquinoline derivatives often involves interaction with various receptors and enzymes:

- Adrenergic Receptors : Some isoquinolines act as antagonists at adrenergic receptors, influencing cardiovascular functions and potentially providing therapeutic benefits in hypertension and anxiety disorders .

- Enzymatic Inhibition : Isoquinolines can inhibit enzymes linked to cancer progression and inflammation, thereby exerting their anticancer and anti-inflammatory effects .

Case Studies

| Study Reference | Findings |

|---|---|

| Jeetah et al., 2014 | Demonstrated anticancer activity in various cancer cell lines using isoquinoline derivatives. |

| Uesawa et al., 2011 | Reported anti-AIDS activity linked to specific isoquinoline structures. |

| Gitto et al., 2003 | Showed antiepileptic effects in animal models using synthetic isoquinoline derivatives. |

Q & A

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires iterative analysis of reaction conditions (solvent, temperature, catalyst) and intermediates. For example, substituting benzyl groups (e.g., 4-nitrobenzyl vs. 3,4,5-trimethoxybenzyl) impacts steric and electronic effects during nucleophilic substitution steps . Characterization of intermediates via -NMR and HPLC-MS ensures purity before proceeding to final steps. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for structural validation and quality control?

Methodological Answer: Regulatory-compliant characterization involves:

- X-ray crystallography for absolute configuration confirmation.

- High-resolution mass spectrometry (HRMS) to verify molecular mass (±5 ppm accuracy).

- HPLC-DAD/UV for purity assessment (>98% by area normalization).

- - and -NMR for functional group analysis and stereochemical assignment . Batch-to-batch consistency can be monitored using pharmacopeial standards (e.g., USP/EP) for traceability .

Q. How does the 4-nitrobenzyl substituent influence physicochemical properties compared to other benzyl derivatives?

Methodological Answer: The nitro group enhances electron-withdrawing effects, increasing solubility in polar solvents (e.g., DMSO) and altering pKa values. Comparative studies with analogs (e.g., 3,4,5-trimethoxybenzyl derivatives) reveal differences in logP (lipophilicity) via shake-flask or chromatographic methods. Computational tools like COSMO-RS predict solubility and partition coefficients .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

- Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots.

- Use LC-MS/MS to quantify plasma/tissue concentrations in animal models.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios . Structural modifications (e.g., prodrug design) may improve bioavailability.

Q. How can enantiomeric purity be achieved and validated for chiral analogs of this compound?

Methodological Answer: Enantiomer separation requires chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC/SFC. Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) can enhance enantiomeric excess (ee). Validation involves:

Q. What computational approaches predict the compound’s reactivity in novel chemical reactions?

Methodological Answer: Quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis set) model reaction pathways and transition states. Machine learning algorithms trained on reaction databases (e.g., Reaxys) can suggest optimal conditions for C–N bond formation or nitro group reduction. Virtual screening of substituent effects (e.g., Hammett σ values) guides rational design of derivatives with tailored reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

Methodological Answer: Contradictory cytotoxicity often stems from cell-specific uptake mechanisms or off-target effects. Systematic approaches include:

- Flow cytometry to assess apoptosis/necrosis pathways.

- CRISPR screening to identify genetic vulnerabilities in resistant cell lines.

- Transcriptomic profiling (RNA-seq) to correlate gene expression with sensitivity. Normalize data using standardized protocols (e.g., MTT assay optimization for adherent vs. suspension cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.